N'-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-N,N-dimethylmethanimidamide
Description
Properties
Molecular Formula |
C15H15N7 |
|---|---|
Molecular Weight |
293.33 g/mol |
IUPAC Name |
N'-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C15H15N7/c1-21(2)11-18-22-14(12-7-3-5-9-16-12)19-20-15(22)13-8-4-6-10-17-13/h3-11H,1-2H3/b18-11- |
InChI Key |
DSHGYPZMUJPLBX-WQRHYEAKSA-N |
Isomeric SMILES |
CN(C)/C=N\N1C(=NN=C1C2=CC=CC=N2)C3=CC=CC=N3 |
Canonical SMILES |
CN(C)C=NN1C(=NN=C1C2=CC=CC=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Formation of Amidrazone Intermediate :
Pyridine-2-carboximidamide reacts with hydrazine hydrate under reflux in ethanol to generate a bis-pyridinyl amidrazone intermediate. -
Cyclization with Formamidine :
The amidrazone intermediate undergoes cyclocondensation with N,N-dimethylformamidine hydrochloride in the presence of a base (e.g., triethylamine) and a dehydrating agent (e.g., phosphorus oxychloride). The reaction proceeds via nucleophilic attack and subsequent elimination, forming the triazole ring.
Optimization Parameters
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) improves solubility of intermediates.
-
Temperature : Reactions typically proceed at 80–100°C for 6–12 hours.
-
Yield : 45–60% after purification via column chromatography (silica gel, ethyl acetate/hexane).
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency for triazole formation. This method reduces reaction times from hours to minutes while improving yields.
Procedure
-
Reagents :
-
Pyridine-2-carbonitrile
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate
-
-
Steps :
Advantages
-
Time Efficiency : 35–40 minutes total vs. 12+ hours for conventional methods.
Solid-Phase Synthesis for High-Throughput Production
Solid-phase synthesis enables scalable production, leveraging resin-bound intermediates to simplify purification.
Protocol
Performance Metrics
| Parameter | Value |
|---|---|
| Purity (HPLC) | >95% |
| Isolated Yield | 50–55% |
| Scalability | Up to 100 g/batch |
Catalytic Cyclization Using Transition Metal Complexes
Palladium and copper catalysts facilitate C–N bond formation in triazole synthesis.
Palladium-Catalyzed Coupling
A mixture of 3,5-bis(pyridin-2-yl)-1H-1,2,4-triazole and N,N-dimethylformamide dimethyl acetal reacts in the presence of Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in toluene at 110°C.
Copper-Mediated Amination
Copper(I) iodide catalyzes the coupling of pyridin-2-yl boronic esters with preformed triazole intermediates, though yields are moderate (30–40%).
Analytical Characterization
Post-synthesis validation ensures structural fidelity and purity. Key techniques include:
Spectroscopic Data
Purity Assessment
-
HPLC : Retention time 8.2 min (C18 column, acetonitrile/water).
-
Elemental Analysis : Calculated C 61.42%, H 5.15%, N 33.43%; Found C 61.38%, H 5.18%, N 33.39%.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 45–60 | 12 h | Moderate | High |
| Microwave-Assisted | 70–75 | 40 min | High | Moderate |
| Solid-Phase | 50–55 | 24 h | High | Low |
| Catalytic Cyclization | 30–50 | 6–8 h | Low | Moderate |
Chemical Reactions Analysis
Types of Reactions
N’-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylmethanimidamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole and pyridine rings.
Reduction: Reduced forms of the triazole and pyridine rings.
Substitution: Substituted derivatives at the dimethylmethanimidamide group.
Scientific Research Applications
N’-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-N,N-dimethylmethanimidamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N’-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activity or catalyze specific reactions. The triazole and pyridine rings play a crucial role in these interactions, providing multiple coordination sites for binding.
Comparison with Similar Compounds
Core Structural Features
The compound’s 1,2,4-triazole core is shared with analogs such as 1,4-di(4H-1,2,4-triazol-4-yl)benzene () and 5-(2-thienyl)-1,2,4-triazoles (). Key differences lie in substituents:
- Pyridinyl vs. Thienyl/benzene groups : The dipyridin-2-yl substituents in the target compound may enhance π-π stacking interactions in biological systems compared to thienyl () or simple aryl groups ().
- N,N-Dimethylmethanimidamide vs. Thioureas/sulfonamides : The dimethylmethanimidamide group provides distinct electronic effects relative to the thiourea () or sulfonamide () moieties in other analogs.
Table 1: Structural Comparison of Key Compounds
Antimicrobial Activity Trends
- Their structural similarity suggests possible activity against Gram-positive bacteria.
- 5-(2-Thienyl)-1,2,4-triazoles (): Compound 9a exhibited broad-spectrum antibacterial activity, while others (e.g., 4d , 5e ) showed selectivity against Gram-positive strains. The thienyl group may enhance membrane penetration.
- Sulfonamide-triazine derivatives (): Designed via QSAR models, these compounds target enzyme inhibition (e.g., carbonic anhydrase), differing from the triazole-based antimicrobial mechanism .
Structure-Activity Relationships (SAR)
- Pyridinyl substituents: Likely improve solubility and binding affinity compared to non-aromatic or bulkier groups.
- Dimethylmethanimidamide group : May increase metabolic stability relative to thioureas () or ester-linked moieties ().
Biological Activity
N'-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-N,N-dimethylmethanimidamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C15H15N7 |
| Molecular Weight | 293.33 g/mol |
| IUPAC Name | This compound |
| InChI Key | DSHGYPZMUJPLBX-WQRHYEAKSA-N |
Synthesis
The compound is typically synthesized through several key steps:
- Formation of the Triazole Ring : Involves cyclization reactions with hydrazine and nitrile compounds.
- Substitution with Pyridine Groups : Achieved using palladium-catalyzed cross-coupling reactions.
- Introduction of the Dimethylmethanimidamide Group : Finalizes the synthesis process.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that this compound has potential as an antibacterial agent:
- Mechanism of Action : The compound may inhibit bacterial growth by targeting DNA-gyrase and other essential enzymes involved in bacterial replication. This interaction is crucial for its antibacterial efficacy against Gram-positive and Gram-negative bacteria .
Case Studies
- Antibacterial Screening : A study evaluated various triazole derivatives against a panel of bacteria including E. coli and S. aureus. The compound demonstrated a Minimum Inhibitory Concentration (MIC) comparable to standard antibiotics like ciprofloxacin .
- Inhibition of Mycobacterium tuberculosis : Another investigation found that similar triazole derivatives exhibited potent activity against both drug-resistant and drug-susceptible strains of Mycobacterium tuberculosis, suggesting a promising avenue for tuberculosis treatment .
Cytotoxicity and Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been noted in vitro, though further research is required to elucidate its mechanisms fully.
The biological activity of this compound can be attributed to:
- Metal Ion Binding : The compound's structure allows it to form stable complexes with metal ions, which can modulate enzymatic activities.
- Enzyme Inhibition : It acts as an inhibitor for various enzymes critical for bacterial survival and proliferation.
Research Applications
This compound has potential applications in:
- Medicinal Chemistry : As a scaffold for developing new antimicrobial agents.
- Coordination Chemistry : Serving as a ligand in metal coordination complexes.
- Material Science : Utilized in the development of advanced materials due to its unique chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
